3-bromo-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide
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Overview
Description
3-bromo-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is an organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by the presence of a bromine atom, a benzamide group, and an anthraquinone moiety. Anthraquinone derivatives are known for their diverse biological activities and are widely used in various fields such as medicine, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide typically involves the reaction of 1-aminoanthraquinone with 3-bromobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The anthraquinone moiety can be reduced to anthracene derivatives using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form quinone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Various substituted anthraquinone derivatives.
Reduction: Anthracene derivatives.
Oxidation: Quinone derivatives.
Scientific Research Applications
3-bromo-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-bromo-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide involves its interaction with various molecular targets. The compound’s anthraquinone moiety can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound can generate reactive oxygen species (ROS), causing oxidative stress and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-aminoanthraquinone: A precursor in the synthesis of various anthraquinone derivatives.
9,10-anthraquinone: A parent compound with diverse biological activities.
3-bromoanthraquinone: Similar structure but lacks the benzamide group.
Uniqueness
Properties
IUPAC Name |
3-bromo-N-(9,10-dioxoanthracen-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12BrNO3/c22-13-6-3-5-12(11-13)21(26)23-17-10-4-9-16-18(17)20(25)15-8-2-1-7-14(15)19(16)24/h1-11H,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEASEEQCHMCLQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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